5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula . It belongs to the class of tetrahydroquinolines, which are heterocyclic compounds characterized by a fused bicyclic structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields. For instance, using dimethylformamide as a solvent under reflux conditions often improves reaction efficiency .
The molecular structure of 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride features:
The structural representation can be denoted by its SMILES notation: ClC1=CC=C(Br)C2=C1CCCN2
.
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of both bromine and chlorine atoms, which can facilitate further functionalization through nucleophilic attack or electrophilic addition processes .
The mechanism of action for compounds like 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride often involves interactions with biological targets such as enzymes or receptors.
Studies have shown that derivatives of tetrahydroquinolines exhibit significant biological activity due to their structural features that allow for effective interaction with biological macromolecules.
Relevant safety data indicates that proper handling procedures should be followed due to its potential hazards when inhaled or upon skin contact .
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
This compound serves as an important precursor for developing novel therapeutic agents within medicinal chemistry .
Traditional synthetic routes to 1,2,3,4-tetrahydroquinolines (THQs) rely on acid-catalyzed cyclizations and reduction strategies. The Povarov reaction—a formal [4+2] cycloaddition between N-arylimines and electron-rich alkenes—serves as a foundational method for constructing the THQ core. This approach enables the installation of substituents at the C2, C3, and C4 positions but offers limited direct control over halogen placement at specific aromatic sites [4]. Post-cyclization functionalization is often required for bromine/chlorine incorporation, which may lead to regioisomeric mixtures. Alternatively, reduction of quinoline precursors using borohydrides or catalytic hydrogenation provides access to THQs, though harsh conditions can compromise halogen integrity. For example, sodium borohydride in acidic media or sodium cyanoborohydride–boron trifluoride etherate systems convert halogenated quinolines to THQs but risk dehalogenation or over-reduction [4] [8]. Zinc borohydride offers improved chemoselectivity for brominated substrates due to its milder reducing profile [4].
Table 1: Classical vs. Modern THQ Synthesis Strategies
Method | Reagents/Conditions | Halogen Compatibility | Limitations | |
---|---|---|---|---|
Povarov Cyclization | Lewis acids (BF₃, SnCl₄), 60–100°C | Low regioselectivity for halogens | Requires pre-functionalized anilines | |
Quinoline Reduction | NaBH₄/H⁺, Zn(BH₄)₂ | Moderate (Bromine > Chlorine) | Dehalogenation risk at high temps | |
Boronate-Assisted Cyclization | BF₃·Et₂O, aqueous workup | High (tolerates Br/Cl) | Requires ortho-amino benzylidenes | [5] |
Catalytic methods have revolutionized the synthesis of halogenated THQs by enhancing regiocontrol and functional group tolerance. Boron-mediated cyclization stands out for halogenated substrates: BF₃·Et₂O (2.5 equiv, 60°C, 24 h) activates 2-(2-(benzylamino)benzylidene)malonates via a [1,5]-hydride shift, forming a stable O–BF₂–O-bridged iminium intermediate. Subsequent aqueous hydrolysis triggers N-dealkylative cyclization, yielding 2-oxo-THQ-3-carboxylates. This method accommodates bromo- and chloro-substituents at C5, C6, C7, and C8 positions, though electron-withdrawing groups (e.g., 7-CF₃) reduce yields to 45% due to iminium instability [5]. Crucially, alternative Lewis acids (AlCl₃, TiCl₄, triflates) fail to replicate this N-dealkylation pathway, instead yielding conventional hydride-shift products [5].
Cobalt-catalyzed aerobic dehydrogenation offers a complementary route, oxidizing THQs to quinolines but also operating in reverse for THQ synthesis via hydrogenative cyclization. Co(OAc)₂·4H₂O facilitates one-pot assembly from 2-aminoaryl alcohols and carbonyls under mild conditions, though halogen placement requires precise substrate design [8]. Similarly, phenalenyl-based photocatalysts enable redox-neutral cyclizations via borrowing-hydrogen pathways, but their application to polyhalogenated THQs remains underexplored [8].
Table 2: Catalytic Systems for Halogenated THQ Synthesis
Catalyst | Reaction Type | Halogen Stability | Yield Range | |
---|---|---|---|---|
BF₃·Et₂O | Hydride shift/cyclization | Br/Cl retained (C5–C8) | 41–85% | [5] |
Co(OAc)₂·4H₂O | Dehydrogenative coupling | Bromine-sensitive at high T | 60–75% | [8] |
Co(salophen)/o-Quinone | Oxidative dehydrogenation | Compatible with chlorides | 70–90% | [8] |
Regiocontrol in 5,8-dihalogenated THQs demands precision due to the electronic asymmetry of the quinoline ring. Directed ortho-metalation (DoM) using n-BuLi and diisopropylamide bases enables site-selective bromination at C5 or C8 by leveraging N-directing groups. For example, THQ protected as a tert-butoxycarbonyl (Boc) amide undergoes lithiation at C8 (ortho to nitrogen), followed by electrophilic quenching with Br₂ or NBS to install bromine. Subsequent Boc deprotection and chlorination via electrophilic aromatic substitution (EAS) at C5—activated by the amine—yields the 5-chloro-8-bromo isomer [6] .
Alternatively, sequential cross-coupling/halogenation avoids sensitive lithiation: Pd-catalyzed borylation at C5 or C8 permits halogenation via Miyaura borylation/Suzuki coupling sequences. Halogen retention is critical during HCl salt formation; anhydrous conditions prevent Br/Cl displacement. Notably, 8-bromo-5-chloro-THQ (CAS# 1445891-27-9) and 5-bromo-8-chloro-THQ (CAS# 1445948-16-2) are isolable as stable hydrochlorides, confirming the robustness of this approach [6] . Electron-withdrawing substituents (e.g., 7-CF₃) hinder EAS at adjacent sites, necessitating ortho-halogenation prior to ring saturation [5].
Table 3: Regioselectivity in Halogenated THQ Derivatives
Compound | CAS Registry Number | Halogen Positions | Molecular Formula | |
---|---|---|---|---|
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline·HCl | 1073968-64-5 | 5-Br, 8-Cl | C₉H₁₀BrClN·HCl | [1] [2] |
8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline | 1445891-27-9 | 8-Br, 5-Cl | C₉H₉BrClN | [6] |
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline | 1522580-66-0 | 5-Br, 7-Cl | C₉H₉BrClN | |
5-Bromo-1,2,3,4-tetrahydroquinoline | 13865046 (PubChem CID) | 5-Br | C₉H₁₀BrN | [3] |
Concluding RemarksSynthetic access to 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride hinges on the interplay of substrate pre-functionalization and catalyst-controlled cyclization. While classical methods provide foundational routes, modern boron-assisted cyclizations and regioselective halogenation strategies offer superior efficiency for this pharmacologically relevant scaffold. Future advances may exploit catalytic C–H halogenation to streamline the incorporation of halogens at C5 and C8 in a single operation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3